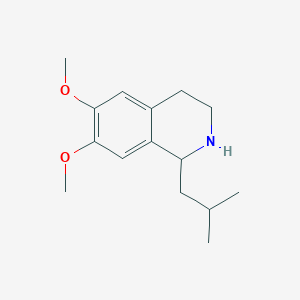![molecular formula C17H13N5O2 B256306 N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the quinazoline family and has a unique structure that makes it an attractive target for research.
作用機序
The mechanism of action of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by binding to metal ions and forming a complex that emits fluorescence.
Biochemical and Physiological Effects:
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to bind to metal ions and emit fluorescence, making it a potential tool for the detection of metal ions in biological systems.
実験室実験の利点と制限
One advantage of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is its unique structure, which makes it an attractive target for research. It also has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in biological systems.
将来の方向性
There are several future directions for research on N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine. One area of research could be to further investigate its potential as an anticancer agent and to optimize its structure for increased potency. Another area of research could be to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research could be conducted to investigate its potential as a material for organic electronics.
合成法
The synthesis of N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine is a multi-step process that involves the reaction of various chemicals. The starting material is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 3-(2-nitrophenyl)-3-oxopropanenitrile. This intermediate is then reacted with anthranilic acid to form N-[(E)-3-(2-nitrophenyl)prop-2-enylidene]anthranilic acid. Finally, this compound is reduced with hydrazine hydrate to form N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine.
科学的研究の応用
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, it has been investigated as a potential material for organic electronics due to its unique electronic properties.
特性
製品名 |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
|---|---|
分子式 |
C17H13N5O2 |
分子量 |
319.32 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine |
InChI |
InChI=1S/C17H13N5O2/c23-22(24)16-10-4-1-6-13(16)7-5-11-20-21-17-14-8-2-3-9-15(14)18-12-19-17/h1-12H,(H,18,19,21)/b7-5+,20-11+ |
InChIキー |
QJWSCTNJLRLCQE-YVUBOPQPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)



![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)